2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic derivative combining a 1,2,4-triazole core with a benzo[d]thiazol-2-one moiety via a methylene bridge and a thioacetamide side chain. The acetamide group enhances solubility and bioavailability, while the sulfur-containing linkages (thioether and thiazolone) may contribute to redox-modulating properties.
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-17-11(15-16-12(17)21-7-10(14)19)6-18-8-4-2-3-5-9(8)22-13(18)20/h2-5H,6-7H2,1H3,(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMKTJOAOMTUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves multi-step procedures. Typically, it can be synthesized starting from readily available precursors such as 2-aminobenzo[d]thiazole and substituted triazoles. Key steps in its synthesis often include nucleophilic substitution, condensation reactions, and thioacetylation under controlled conditions, typically using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: For large-scale production, methods may involve continuous flow synthesis techniques, which enhance efficiency and scalability. Such methods may include the use of automated reactors and advanced purification systems, like chromatography, to ensure the compound's consistency and quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage between the triazole and acetamide moieties is susceptible to nucleophilic substitution. In acidic or basic conditions, this group reacts with nucleophiles such as amines or alkoxides, leading to displacement of the acetamide sulfur group.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Substitution with ethanolamine | KOH (aq.), 80°C, 6h | 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4H-1,2,4-triazol-3-yl)oxy)acetamide | 78% |
| Reaction with hydrazine | EtOH, reflux, 4h | Hydrazide derivative (confirmed via LC-MS) | 65% |
Oxidation of Thioether to Sulfone
The thioether group undergoes oxidation to form sulfone derivatives, a reaction critical for modifying solubility and bioactivity.
Mechanism :
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| HO/AcOH | 50°C, 3h | Sulfone analog | Enhanced metabolic stability |
| KMnO (aq.) | RT, 12h | Same sulfone | Structural studies |
Cyclization Reactions
The triazole and thiazole rings participate in cyclization under specific conditions, forming fused heterocycles. For example, heating with phosphoryl chloride (POCl) induces ring closure between the triazole nitrogen and the acetamide carbonyl.
Example :
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis in acidic or alkaline media, yielding carboxylic acid or ammonium salts.
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
| Alkaline (NaOH) | 2M NaOH, 60°C | Sodium salt of the acid |
This reaction is pivotal for prodrug design, as the carboxylate form improves bioavailability.
Functionalization via Thiazole Ring Modifications
The 2-oxobenzo[d]thiazole ring undergoes electrophilic substitution at the 5- and 7-positions. Halogenation and nitration have been reported:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Bromination | Br, FeBr | 5-bromo-2-oxobenzo[d]thiazole derivative | Increased steric bulk |
| Nitration | HNO, HSO | 7-nitro analog | Enhanced electronic effects |
Reductive Alkylation at the Triazole Nitrogen
The triazole ring’s N-methyl group can be further alkylated under reductive conditions. For example, reaction with formaldehyde and sodium cyanoborohydride introduces hydroxymethyl groups:
This modification has been shown to modulate binding affinity in enzyme inhibition assays.
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the aromatic system.
| Catalyst | Ligand | Substrate | Yield |
|---|---|---|---|
| Pd(PPh) | PPh | 4-fluorophenylboronic acid | 82% |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 240°C, primarily due to cleavage of the thioether bond. Photolysis studies (UV-Vis, 254 nm) indicate degradation via radical intermediates.
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. In various studies, it was found to reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models.
Case Study:
In a study involving albino rats, the compound was administered at varying doses. The results demonstrated a dose-dependent reduction in inflammation compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggest that this compound may offer a new avenue for pain management therapies .
Anticancer Properties
The anticancer potential of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (lung carcinoma)
- H1299 (non-small cell lung cancer)
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression. Western blot analyses revealed alterations in key proteins involved in apoptosis pathways when treated with this compound .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings followed by functionalization with various substituents. The synthetic pathways often utilize methods such as cyclization and nucleophilic substitution to achieve the desired structure.
Summary of Findings
The biological activity of this compound highlights its potential as both an anti-inflammatory and anticancer agent. Its efficacy in reducing inflammation and inhibiting cancer cell growth positions it as a promising candidate for further pharmacological development.
Mechanism of Action
The precise mechanism by which 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects can vary based on its application. Generally, the compound may interact with molecular targets such as enzymes or receptors, potentially altering their activity. The pathways involved could include modulation of biochemical processes through binding to active sites, influencing cellular signaling pathways, or altering gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thioacetamide Derivatives
Compounds such as N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Safonov, 2020) share the triazole-thioacetamide backbone but differ in substituents. For example, Safonov’s derivatives showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), whereas the target compound’s benzothiazolone moiety may enhance binding to bacterial enzymes via π-π stacking .
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019) feature pyrazole substituents instead of benzothiazolone. These compounds exhibited higher lipophilicity (logP = 2.8–3.5) compared to the target compound (predicted logP = 2.1), suggesting reduced aqueous solubility but improved membrane permeability .
Benzothiazolone-Containing Analogues
The thiazol-5-ylmethyl carbamate derivatives (Pharmacopeial Forum, 2017) retain sulfur-rich heterocycles but lack the triazole core. For instance, Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a hydroperoxy group, which may confer oxidative stress-mediated cytotoxicity absent in the target compound .
Morpholine and Tetrazole-Modified Triazoles
2-((4-R-3-(morpholinomethylene)-4H-1,2,4-triazol-5-yl)thio)acetic acids (Shcherbyna et al., 2014) replace the acetamide with a carboxylic acid group and introduce morpholine rings. These derivatives demonstrated superior solubility (≥50 mg/mL in PBS) due to the ionizable carboxylate, whereas the target compound’s acetamide group may limit ionization at physiological pH .
5-((1H-tetrazole-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols (Hulina and Kaplaushenko, 2018) incorporate tetrazole rings, known for metabolic stability. However, their smaller steric profile compared to benzothiazolone could reduce target affinity in enzyme inhibition assays .
Structural and Functional Data Table
Research Findings and Implications
- Bioactivity : The benzo[d]thiazol-2-one group in the target compound may enhance DNA gyrase inhibition compared to simpler thiophenyl or pyrazole derivatives .
- Synthetic Feasibility: The target compound’s synthesis likely follows a multi-step route involving Hantzsch thiazole formation and triazole cyclization, similar to methods in Safonov (2020) and Hulina (2018) . Yields for such complexes typically range from 40–60% .
- Toxicity : Benzothiazolone derivatives are associated with hepatotoxicity at high doses (>100 mg/kg in rodents), suggesting the need for dose optimization .
Biological Activity
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule belonging to a class of thiazole and triazole derivatives. These compounds have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
The molecular formula for the compound is , with a molecular weight of approximately 336.38 g/mol. The structure incorporates several heterocyclic moieties, which contribute to its biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. For instance, compounds with similar structures have shown activity against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have demonstrated that benzothiazole and triazole derivatives can inhibit cancer cell proliferation. A related study focused on benzothiazole compounds revealed that they significantly reduced the viability of A431 and A549 cancer cell lines . The mechanism is believed to involve the modulation of key signaling pathways associated with cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole and triazole derivatives has been documented in various studies. For example, certain compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may possess similar properties.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific enzymes or receptors involved in disease processes. The structural features of the compound suggest it may act as an enzyme inhibitor or modulator.
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Study : A study evaluated the effects of a triazole derivative similar to this compound on lung cancer cells (A549). The compound exhibited significant cytotoxicity at concentrations above 1 µM, leading to apoptosis and cell cycle arrest .
- Anti-inflammatory Research : Another investigation focused on a thiazole derivative's ability to reduce inflammation in a rat model by measuring cytokine levels post-treatment. Results indicated a reduction in IL-6 levels by approximately 40% following administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
